(4-Methoxyphenyl)triphenylsilane
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Overview
Description
(4-Methoxyphenyl)triphenylsilane is an organosilicon compound with the molecular formula C25H22OSi. It is characterized by a silicon atom bonded to three phenyl groups and one 4-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Methoxyphenyl)triphenylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with 4-methoxyphenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles to laboratory-scale methods. Industrial processes may involve larger reaction vessels, automated control systems, and optimized reaction conditions to maximize efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (4-Methoxyphenyl)triphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may yield silanes with different substituents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
(4-Methoxyphenyl)triphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism by which (4-Methoxyphenyl)triphenylsilane exerts its effects involves interactions with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The methoxy group can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Triphenylsilane: Lacks the methoxy group, making it less reactive in certain substitution reactions.
(4-Methylphenyl)triphenylsilane: Similar structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications.
(4-Chlorophenyl)triphenylsilane:
Uniqueness: (4-Methoxyphenyl)triphenylsilane is unique due to the presence of the methoxy group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
14311-00-3 |
---|---|
Molecular Formula |
C25H22OSi |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(4-methoxyphenyl)-triphenylsilane |
InChI |
InChI=1S/C25H22OSi/c1-26-21-17-19-25(20-18-21)27(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3 |
InChI Key |
VBXSHGWKMOAJPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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